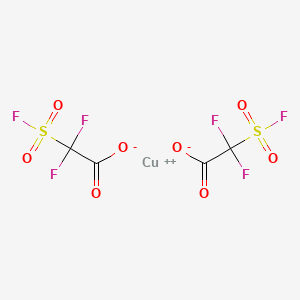
Fluorosulfonyldifluoroacetic acid copper(II) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II) 2,2-Difluoro-2-(fluorosulfonyl)acetate is a compound that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of copper in the +2 oxidation state, along with a 2,2-difluoro-2-(fluorosulfonyl)acetate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper(II) 2,2-Difluoro-2-(fluorosulfonyl)acetate typically involves the reaction of copper(II) salts with 2,2-difluoro-2-(fluorosulfonyl)acetic acid. One common method includes the use of copper(II) acetate as a starting material, which reacts with 2,2-difluoro-2-(fluorosulfonyl)acetic acid under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of Copper(II) 2,2-Difluoro-2-(fluorosulfonyl)acetate may involve larger-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for efficiency, yield, and safety, potentially incorporating continuous flow reactors and automated systems to handle the reagents and products. The use of high-purity starting materials and stringent quality control measures would be essential to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Copper(II) 2,2-Difluoro-2-(fluorosulfonyl)acetate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it may be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The acetate ligand can be substituted by other nucleophiles, leading to the formation of different copper complexes.
Coordination Reactions: The compound can form coordination complexes with other ligands, such as amines or phosphines, altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in reactions with Copper(II) 2,2-Difluoro-2-(fluorosulfonyl)acetate include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and nucleophiles such as thiols or amines. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving Copper(II) 2,2-Difluoro-2-(fluorosulfonyl)acetate depend on the specific reagents and conditions used. For example, reduction reactions may yield copper(I) complexes, while substitution reactions can produce a variety of copper(II) complexes with different ligands .
Scientific Research Applications
Copper(II) 2,2-Difluoro-2-(fluorosulfonyl)acetate has several applications in scientific research, including:
Synthetic Chemistry: It is used as a reagent for introducing fluorinated groups into organic molecules, which can enhance the stability and bioactivity of pharmaceuticals and agrochemicals.
Biological Studies: Researchers use this compound to study the effects of fluorinated groups on biological systems, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which Copper(II) 2,2-Difluoro-2-(fluorosulfonyl)acetate exerts its effects involves several key steps:
Coordination to Substrates: The copper center coordinates to substrates, facilitating their activation and subsequent reaction.
Electron Transfer: The compound can undergo electron transfer processes, either donating or accepting electrons, which is crucial for redox reactions and catalytic cycles.
Ligand Exchange: The acetate ligand can be exchanged with other ligands, modulating the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
Copper(II) Trifluoromethanesulfonate: Another copper(II) compound with a fluorinated ligand, used in similar applications but with different reactivity and stability profiles.
Copper(II) Acetate: A commonly used copper(II) salt with acetate ligands, which lacks the fluorinated groups and thus has different chemical properties and applications.
Copper(II) Fluoride: A copper(II) compound with fluoride ligands, known for its strong oxidizing properties and use in fluorination reactions.
Uniqueness
Copper(II) 2,2-Difluoro-2-(fluorosulfonyl)acetate is unique due to the presence of both fluorinated and sulfonyl groups, which impart distinct reactivity and stability.
Properties
Molecular Formula |
C4CuF6O8S2 |
|---|---|
Molecular Weight |
417.7 g/mol |
IUPAC Name |
copper;2,2-difluoro-2-fluorosulfonylacetate |
InChI |
InChI=1S/2C2HF3O4S.Cu/c2*3-2(4,1(6)7)10(5,8)9;/h2*(H,6,7);/q;;+2/p-2 |
InChI Key |
GCMXINKXKRUCSY-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(F)(F)S(=O)(=O)F)[O-].C(=O)(C(F)(F)S(=O)(=O)F)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


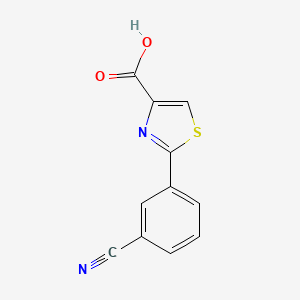
![4-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B13916369.png)
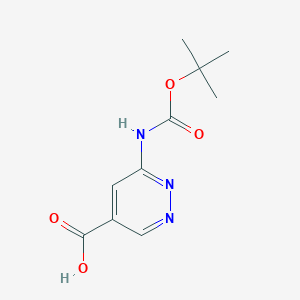
![6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13916374.png)


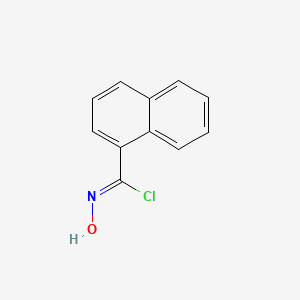
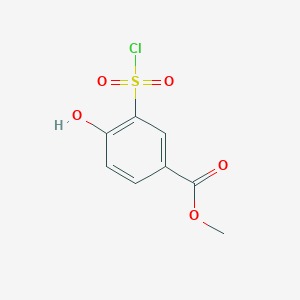

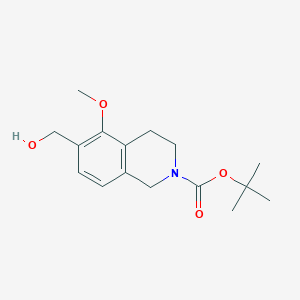


![2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B13916424.png)
![7'-Cyclopentyl-2'-(methylthio)spiro[cyclopropane-1,5'-[5H]pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one](/img/structure/B13916440.png)
